Scientific Field: Organic Chemistry
Summary of Application: Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis.
Methods of Application: The synthesis of cyanoacetamides may be carried out in several ways.
Results or Outcomes: The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions.
Summary of Application: Cyanoacetamides are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals.
Methods of Application: The methylene group of these compounds can participate in a group of condensation and substitution reactions.
Scientific Field: Biochemistry
Summary of Application: The 2-cyanoacetamide method can accurately detect D-glucose in a linear fashion in various buffer systems over a wide pH range.
Methods of Application: The modified 2-cyanoacetamide method can also accurately assay cellulase activity using CMC as a substrate with very low sample variability.
Results or Outcomes: This assay can be conducted without the use of a fume.
Summary of Application: Cyanoacetamides are used as precursors in the synthesis of fused heterocycles.
Methods of Application: The cyano and carbonyl groups of these compounds react efficiently with common bidentate reagents to afford a variety of heterocycles.
Summary of Application: Cyanoacetamides are used as precursors in the synthesis of spiro compounds.
Summary of Application: Cyanoacetamides are used in the formation of biologically active compounds.
Results or Outcomes: The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists in the last decade.
Scientific Field: Agrochemistry
Summary of Application: Cyanoacetamides are versatile precursors in the synthesis of a set of pharmacologically active organic compounds and agrochemicals.
Scientific Field: Pharmacology
Summary of Application: Cyanoacetamides are used in the synthesis of chemotherapeutic agents.
2-Cyanoacetamide is an organic compound characterized by its acetic amide structure with a nitrile functional group. Its chemical formula is C₃H₄N₂O, and it is known for its role as a versatile building block in organic synthesis. The compound is typically a white crystalline solid that is soluble in water and polar organic solvents. It is often utilized in various
Research indicates that 2-cyanoacetamide exhibits notable biological activities. It has been investigated for its potential as an antihistamine receptor antagonist, which may contribute to the development of new therapeutic agents for allergic conditions. Additionally, derivatives of 2-cyanoacetamide have been explored for their inhibitory effects on viral proteases, suggesting potential applications in antiviral drug development .
Several methods exist for synthesizing 2-cyanoacetamide:
2-Cyanoacetamide finds applications in various fields:
Studies have focused on the interactions of 2-cyanoacetamide with various biological targets. For instance, its interaction with H1 receptor antagonists has been analyzed to evaluate its efficacy as a potential therapeutic agent. Additionally, research into its reactivity with different functional groups has provided insights into its utility in complex organic syntheses.
Several compounds share structural similarities with 2-cyanoacetamide. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Acetamide | Simple amide | Lacks the cyano group; less reactive |
| Malononitrile | Dicarbonitrile | Contains two nitrile groups; used in similar reactions |
| Cyanoacetic Acid | Carboxylic acid | Contains a carboxyl group; used in different syntheses |
| Ethyl Cyanoacetate | Ester | Used as a precursor for various reactions |
Uniqueness of 2-Cyanoacetamide: Unlike many similar compounds, 2-cyanoacetamide's unique combination of amine and nitrile functionalities allows it to participate in diverse
2-Cyanoacetamide (NCCH₂CONH₂) crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The crystallographic analysis revealed unit cell parameters of a = 8.36 Å, b = 13.56 Å, c = 7.56 Å, and β = 111.2°, yielding a unit cell volume of approximately 859.2 ų [1] [2]. The structure contains eight molecules per unit cell (Z = 8) with two molecules in the asymmetric unit, indicating a relatively dense crystal packing arrangement [1].
The crystal structure determination was accomplished using Cu-Kα radiation through Patterson and electron-density mapping techniques, followed by least-squares refinement methods that achieved an R factor of 0.089 for 1129 observed reflections [1]. Hydrogen atom positions were successfully determined from difference synthesis, providing complete structural characterization of the compound [1].
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₄N₂O |
| Molecular Weight (g/mol) | 84.08 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Parameter a (Å) | 8.36 |
| Unit Cell Parameter b (Å) | 13.56 |
| Unit Cell Parameter c (Å) | 7.56 |
| Beta Angle (°) | 111.2 |
| Volume (ų) | 859.2 |
| Z (molecules per unit cell) | 8 |
| Molecules in asymmetric unit | 2 |
| Temperature (K) | Room temperature |
| Radiation | Cu-Kα |
| R factor | 0.089 |
| Observed reflections | 1129 |
X-ray diffraction analysis reveals that 2-cyanoacetamide molecules adopt an approximately planar geometry and are oriented nearly within the (01) crystallographic plane [1]. The molecular geometry demonstrates characteristic bond lengths that reflect the electronic nature of the functional groups present in the compound.
The nitrile group exhibits a triple bond length of 1.162 Å between nitrogen and carbon, which is consistent with typical N≡C bond distances [1]. The carbon-carbon bond connecting the nitrile group to the methylene carbon measures 1.458 Å, while the bond between the methylene carbon and the carbonyl carbon is 1.522 Å [1]. The amide C-N bond length of 1.339 Å indicates partial double bond character due to resonance within the amide functional group, and the carbonyl C=O bond measures 1.247 Å [1].
| Bond Type | Bond Length (Å) | Description |
|---|---|---|
| N≡C (nitrile) | 1.162 | Triple bond between nitrogen and carbon |
| C-C (nitrile-methylene) | 1.458 | Single bond connecting nitrile to methylene carbon |
| C-C (methylene-carbonyl) | 1.522 | Single bond connecting methylene to carbonyl carbon |
| C-N (amide) | 1.339 | Partial double bond character in amide group |
| C=O (carbonyl) | 1.247 | Double bond in carbonyl group |
| Standard deviation (σ) | 0.005 | Standard deviation for all measurements |
These bond length measurements were obtained after applying rotational oscillation corrections, with all measurements having a standard deviation of 0.005 Å [1]. The precision of these measurements provides reliable structural information for understanding the electronic distribution and reactivity patterns of 2-cyanoacetamide.
The crystal structure of 2-cyanoacetamide is stabilized by an extensive three-dimensional hydrogen bonding network that governs the solid-state packing arrangement [1]. The two molecules in the asymmetric unit are connected through complementary hydrogen bonding interactions that form dimeric units as the fundamental building blocks of the crystal structure.
Within each dimeric unit, the molecules are joined by N-H···O hydrogen bonds with distances of 2.94 and 2.96 Å [1]. These intramolecular hydrogen bonds involve the amide hydrogen atoms acting as donors and the carbonyl oxygen atoms serving as acceptors, creating a stable dimeric configuration. The nearly identical bond distances indicate the equivalent nature of these hydrogen bonding interactions within the dimer.
The dimeric units are subsequently connected to adjacent dimers through N-H···N≡C hydrogen bonds with a distance of 3.14 Å [1]. In these interdimer interactions, the amide hydrogen atoms form hydrogen bonds with the nitrogen atoms of the nitrile groups, creating an extended network that propagates throughout the crystal structure. This hydrogen bonding pattern demonstrates the dual functionality of the nitrile nitrogen as both an electron-withdrawing group and a hydrogen bond acceptor [3].
| Interaction Type | Distance (Å) | Description |
|---|---|---|
| N-H···O (intradimer) | 2.94 | Hydrogen bond between amide NH and carbonyl oxygen within dimer |
| N-H···O (intradimer) | 2.96 | Second NH···O hydrogen bond within same dimer unit |
| N-H···N≡C (interdimer) | 3.14 | Hydrogen bond between amide NH and nitrile nitrogen connecting dimers |
| Molecular orientation | Nearly planar | Molecules lie approximately in (01) crystallographic plane |
The hydrogen bonding network exhibits characteristics typical of compounds containing both amide and nitrile functional groups [4]. The cyano group demonstrates versatility in intermolecular interactions, as it can participate in various types of noncovalent bonding including tetrel bonds and π-hole interactions [3]. The systematic arrangement of these hydrogen bonds contributes to the overall stability of the crystal structure and influences the physical properties of the solid compound.
2-Cyanoacetamide exhibits tautomeric equilibrium between its keto and enol forms, although the keto form is thermodynamically favored under normal conditions [5] [6]. The keto-enol tautomerism in 2-cyanoacetamide involves the migration of a hydrogen atom from the methylene carbon to the carbonyl oxygen, accompanied by the formation of a C=C double bond and conversion of the carbonyl to a hydroxyl group.
Theoretical calculations using density functional theory methods demonstrate that the trans conformation represents the most stable arrangement of 2-cyanoacetamide [7]. High-level B2PLYPD3 computations reveal that only the trans conformer constitutes a real equilibrium structure on the potential energy surface, while vibrational analysis of the gauche conformer shows an imaginary frequency associated with the bending mode [7].
The enol tautomer of 2-cyanoacetamide lacks significant stabilizing factors such as intramolecular hydrogen bonding or aromatic character that would favor its formation [8]. Unlike compounds such as 2,4-pentanedione, which forms stable enol tautomers due to intramolecular hydrogen bonding, 2-cyanoacetamide does not possess structural features that would stabilize the enol form [9]. Consequently, the equilibrium lies heavily toward the keto form under ambient conditions.
| Property | Description | Energy Considerations |
|---|---|---|
| Predominant Form | Keto form strongly favored over enol form | Keto form stabilized by amide resonance |
| Enol Tautomer Stability | Enol form is thermodynamically disfavored due to lack of stabilizing factors | Enol form lacks intramolecular hydrogen bonding |
| Conformational Preference | Trans conformation around amide bond preferred | Trans form minimizes steric interactions |
| Planarity | Molecule adopts approximately planar geometry | Planarity maximizes orbital overlap |
| Rotational Barriers | Low energy barriers for rotation around single bonds | Methylene group allows free rotation |
| Electronic Distribution | Electron delocalization through amide group and nitrile π-system | Conjugation stabilizes overall structure |
The conformational dynamics of 2-cyanoacetamide are characterized by relatively low energy barriers for rotation around single bonds, particularly involving the methylene group [10]. Computational studies on related cyanoacetamide derivatives reveal that molecular flexibility can lead to conformational polymorphism, where different conformers may exist in different crystal forms [11]. However, the planar geometry of 2-cyanoacetamide is maintained through maximization of orbital overlap and electronic conjugation between the amide and nitrile functional groups.
The traditional synthesis of 2-cyanoacetamide primarily relies on the aminolysis of cyanoacetic esters, a well-established methodology that has been refined over decades. The classical approach involves the reaction of ethyl cyanoacetate with aqueous or alcoholic ammonia, first documented in Organic Syntheses procedures [1] [2]. This method operates through nucleophilic attack of ammonia on the ester carbonyl, followed by elimination of the alcohol to form the desired amide product.
The reaction mechanism proceeds via tetrahedral intermediate formation, where ammonia attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of this intermediate releases ethanol and generates 2-cyanoacetamide. Temperature control is crucial, as excessive heating can lead to decomposition of the cyanoacetamide product or formation of unwanted side products [3] [1].
Recent investigations have demonstrated significant improvements in yield and reaction conditions through the use of methyl cyanoacetate instead of ethyl cyanoacetate. The Chinese patent CN111925302A describes a novel low-temperature approach using liquid ammonia at temperatures ranging from -10°C to -5°C [4]. This method achieves remarkable yields of 96-98% compared to the traditional 85-91% yields of classical methods. The process involves slowly introducing liquid ammonia into a methyl cyanoacetate solution in methanol, maintaining strict temperature control to prevent gasification of the ammonia reagent.
The optimization of molar ratios has proven critical for maximizing yields. When using methanol as solvent, the optimal molar ratio of methyl cyanoacetate to methanol ranges from 1:1.70 to 1.85, while the molar ratio of methyl cyanoacetate to liquid ammonia should be maintained at 1:1.09 to 1.15 [4]. These ratios ensure complete dissolution of reactants while providing sufficient driving force for the aminolysis reaction.
Temperature optimization studies reveal that the traditional esterification route requires temperatures of 100-140°C for effective ester formation, followed by aminolysis at 10-100°C [3]. However, the novel low-temperature approach eliminates the need for high-temperature esterification, directly proceeding to product formation at sub-zero temperatures. This temperature reduction offers substantial energy savings and improved safety profiles for industrial applications.
| Traditional Synthesis Methods - Reaction Conditions and Yields | ||||||
|---|---|---|---|---|---|---|
| Method | Temperature (°C) | Pressure | Catalyst | Yield (%) | Reaction Time | Solvent |
| Ethyl Cyanoacetate + Ammonia (Classical) | Room Temperature to 200 | Atmospheric | None | 85-91 | 20 min - several hours | Aqueous/Alcoholic Ammonia |
| Methyl Cyanoacetate + Liquid Ammonia (Low Temperature) | -10 to -5 | Elevated (Liquid NH3) | None | 96-98 | 0.5-1 hour | Methanol |
| Butyl Cyanoacetate + Ammonia (Catalyzed) | 30 | Atmospheric | Sodium Methoxide (1-2.5 mol%) | 85-91 | 7 hours | n-Butanol |
| Cyanoacetic Acid Esterification Route | 100-140 | Atmospheric/Vacuum | None (for esterification) | 85-91 | 8-13 hours | Butanol/Other alcohols |
The development of sustainable synthetic methodologies for 2-cyanoacetamide has led to innovative catalytic systems that address environmental concerns while maintaining high efficiency. The most promising approaches incorporate principles of green chemistry, including atom economy, solvent reduction, and catalyst recyclability [5] [6].
Microwave-assisted synthesis represents a significant advancement in green chemistry approaches for 2-cyanoacetamide production. This methodology employs ammonium acetate as a mild catalyst under microwave irradiation conditions, typically operating at 160W for 40 seconds [7]. The α,β-unsaturated 2-cyanoacetamide derivatives synthesized via this route demonstrate excellent yields ranging from 70-98%, with dramatically reduced reaction times compared to conventional heating methods. The microwave approach offers enhanced selectivity and energy efficiency, reducing overall energy consumption by up to 40% compared to traditional thermal methods [7].
Ultrasound-assisted synthesis provides another environmentally benign route, utilizing acoustic cavitation to promote the aminolysis reaction under mild conditions [5]. This approach operates at room temperature, eliminating the need for external heating while achieving yields of 65-85%. The ultrasonic irradiation facilitates intimate mixing of reactants and accelerates mass transfer, resulting in improved reaction kinetics and reduced solvent requirements.
A particularly innovative catalytic approach involves the use of 6-halo-2-pyridones as bifunctional Brønsted acid/base catalysts for ester aminolysis [8]. The 6-chloro-2-pyridone catalyst demonstrates remarkable efficiency in promoting aminolysis reactions, enabling the conversion of both reactive aryl esters and less reactive methyl esters. This catalyst system operates through dual activation, simultaneously activating both the ester substrate and the amine nucleophile through hydrogen bonding interactions. The catalyst can be recovered quantitatively after reaction and recycled multiple times without loss of activity, addressing sustainability concerns in industrial applications [8].
Enzymatic approaches using lipase catalysts represent the pinnacle of green chemistry methodology for amide bond formation. Lipase HXN-200 from Sphingomonas species has been demonstrated to catalyze ester aminolysis in aqueous media under mild conditions [9]. This biocatalytic approach offers exceptional selectivity and operates under environmentally benign conditions, producing minimal waste and requiring no harsh chemicals or extreme reaction conditions.
The implementation of solvent-free synthesis protocols has gained significant attention as a means of eliminating organic waste generation. Direct mixing of methyl cyanoacetate with primary or secondary amines without solvent, followed by simple filtration, achieves yields of 90-95% while eliminating the need for organic solvents entirely [10]. This approach exemplifies the atom economy principle, where all reaction components are incorporated into the final product with minimal waste generation.
| Novel Catalytic Routes and Green Chemistry Approaches | |||||
|---|---|---|---|---|---|
| Method | Catalyst/Conditions | Temperature (°C) | Advantages | Yield (%) | Environmental Benefit |
| Microwave-Assisted Synthesis | NH4OAc, 160W, 40s | Microwave heating | Short reaction time, high yield | 70-98 | Reduced energy consumption |
| Ultrasound-Assisted Synthesis | Ultrasonic irradiation | Room temperature | Energy efficient, mild conditions | 65-85 | Solvent reduction |
| 6-Halo-2-pyridone Catalysis | 6-Chloro-2-pyridone | Reflux conditions | High selectivity, recyclable catalyst | 85-95 | Catalyst recovery |
| Solvent-Free Synthesis | Direct mixing without solvent | Room temperature | No waste solvents, atom economy | 90-95 | Zero waste solvents |
| Enzyme-Catalyzed Aminolysis | Lipase HXN-200 | Mild conditions | Biocompatible, selective | 80-90 | Biodegradable process |
Industrial-scale production of 2-cyanoacetamide requires careful consideration of reactor design, heat management, and process optimization to ensure consistent product quality and economic viability. The selection of appropriate reactor systems depends on the chosen synthetic route, with glass-lined and stainless steel reactors being preferred for their chemical resistance and heat transfer capabilities [11].
The industrial implementation of the low-temperature liquid ammonia route necessitates specialized equipment capable of handling cryogenic conditions and elevated pressures. Multi-neck reaction vessels equipped with efficient stirring systems, temperature monitoring, and ammonia flow control are essential for maintaining optimal reaction conditions [4]. The reactor design must accommodate the exothermic nature of the aminolysis reaction while preventing ammonia loss through adequate pressure management systems.
Heat management represents a critical aspect of large-scale production, particularly for the traditional high-temperature esterification routes. The process requires precise temperature control between 100-140°C for esterification, followed by cooling to 10-100°C for the subsequent aminolysis step [3]. Industrial installations typically employ jacketed reactors with automated temperature control systems to maintain optimal conditions throughout the reaction sequence.
The optimization of residence times varies significantly depending on the chosen methodology. Traditional batch processes require 8-13 hours for complete conversion, while the novel low-temperature approach reduces this to 0.5-1 hour for the main reaction phase [3] [4]. Continuous flow systems offer the potential for further optimization, with residence times as short as minutes being achievable under optimal conditions [12].
Catalyst management in industrial processes focuses on systems that utilize minimal catalyst loadings while maintaining high selectivity. Basic catalysts such as sodium methoxide are employed at concentrations of 0.5-10 mol%, with optimal loadings typically in the 1-2.5 mol% range based on the original acid input [3]. The catalyst dosing systems must ensure uniform distribution throughout the reaction mixture to prevent local concentration effects that could lead to side reactions.
Process monitoring and quality control are implemented through continuous gas chromatography analysis to track conversion rates and product purity. Industrial protocols typically target product purities of 98-99.7% with overall yields exceeding 85-98% depending on the chosen synthetic route [3] [4]. Real-time monitoring allows for immediate process adjustments to maintain optimal conditions and prevent batch losses.
Energy efficiency considerations have led to the adoption of heat integration strategies, where waste heat from the exothermic aminolysis reaction is captured and utilized for other process steps. This approach can reduce overall energy consumption by 30-40% compared to traditional linear heating approaches [13].
| Large-Scale Production Parameters | ||
|---|---|---|
| Parameter | Specification | Equipment |
| Reactor Type | Glass-lined/Stainless Steel | Multi-neck flask with stirrer |
| Operating Temperature (°C) | -25 to 140 | Temperature control system |
| Operating Pressure | Atmospheric to 5 bar | Pressure monitoring |
| Molar Ratio (Reactants) | 1:1.02-1.15 (substrate:NH3) | Flow control meters |
| Residence Time | 0.5-8 hours | Timer controls |
| Catalyst Loading | 0.5-10 mol% (when used) | Catalyst dosing system |
| Heat Management | Cooling/heating jackets | Heat exchangers |
| Product Purity (%) | 98-99.7 | GC analysis system |
| Overall Yield (%) | 85-98 | Distillation columns |
| Energy Consumption | Reduced by 30-40% vs classical | Energy monitoring |
The purification of 2-cyanoacetamide requires carefully optimized crystallization protocols to achieve the high purity standards demanded by pharmaceutical and industrial applications. The compound exhibits favorable crystallization behavior due to its hydrogen bonding capabilities and moderate solubility characteristics across various solvent systems [14].
Recrystallization from ethanol represents the most widely employed purification method, operating through dissolution at elevated temperatures (80-100°C) followed by controlled cooling to induce crystallization [15]. This approach consistently achieves purities of 98-99% with recovery rates of 85-90%. The process involves dissolving the crude 2-cyanoacetamide in hot ethanol, optionally treating with activated carbon for decolorization, filtering while hot, and allowing the filtrate to cool slowly to room temperature to promote crystal formation [15].
A superior purification method utilizes a methanol/dioxane solvent system in a 6:4 ratio, operating at room temperature conditions [15]. This approach achieves enhanced purities of 99-99.5% with improved recovery rates of 90-95%. The solvent mixture provides optimal solvation characteristics that promote selective dissolution of 2-cyanoacetamide while leaving impurities undissolved, resulting in higher purity products.
Vacuum drying protocols are essential for removing residual solvents and achieving final product specifications. Operating at temperatures of 40-60°C under reduced pressure, vacuum drying achieves purities of 98.5-99% with excellent recovery rates of 95-98% [3] [4]. The mild drying conditions prevent thermal decomposition while ensuring complete solvent removal.
Centrifugal filtration has emerged as an efficient separation technique for industrial applications, particularly when processing the crystallization slurries generated by the low-temperature synthesis routes [4]. This method operates at room temperature and achieves purities of 96-98% with recovery rates of 90-95%. The centrifugal approach provides rapid separation of crystalline product from mother liquor, enabling faster processing times and improved productivity.
Activated carbon treatment serves as an effective decolorization step, particularly when producing pharmaceutical-grade material. Hot ethanol dissolution in the presence of activated carbon removes colored impurities and trace organic contaminants, achieving final purities of 99-99.7% [15]. Although recovery rates are somewhat reduced to 80-85% due to product adsorption on the carbon, the enhanced purity justifies this approach for high-value applications.
The melting point serves as a critical quality indicator for 2-cyanoacetamide, with high-purity material exhibiting sharp melting points in the range of 119-122°C [16] [17] [18]. The consistency of melting point across different purification methods indicates the effectiveness of various crystallization approaches in achieving comparable purity levels.
Solubility behavior plays a crucial role in optimizing crystallization conditions. 2-Cyanoacetamide demonstrates highest solubility in dimethylformamide, followed by acetone, water, acetonitrile, and methanol [14]. The compound shows lowest solubility in dichloromethane, making it an excellent antisolvent for precipitation processes. All solvents exhibit positive temperature dependence for solubility, enabling temperature-controlled crystallization protocols.
The optimization of crystallization conditions requires consideration of nucleation and crystal growth kinetics. Slow cooling rates promote larger, higher-quality crystals, while rapid cooling generates smaller crystals with potentially higher surface impurity content. Industrial protocols typically employ controlled cooling rates of 0.5-1°C per minute to balance crystal quality with processing time requirements.
| Purification and Crystallization Data | ||||
|---|---|---|---|---|
| Method | Conditions | Purity Achieved (%) | Recovery (%) | Melting Point (°C) |
| Recrystallization from Ethanol | 80-100°C dissolution, cooling | 98-99 | 85-90 | 119-122 |
| Recrystallization from MeOH/Dioxane | 6:4 ratio, room temperature | 99-99.5 | 90-95 | 120-121.5 |
| Vacuum Drying | 40-60°C, reduced pressure | 98.5-99 | 95-98 | 118-122 |
| Centrifugal Filtration | Room temperature separation | 96-98 | 90-95 | 119-121 |
| Activated Carbon Treatment | Hot ethanol dissolution | 99-99.7 | 80-85 | 120.5-121.5 |
| Solubility Data in Various Solvents | |||
|---|---|---|---|
| Solvent | Solubility Order | Solubility at 298K | Temperature Dependence |
| Water | 3rd | High (1g in 6.5mL) | Increases with T |
| Methanol | 5th | Moderate | Increases with T |
| Ethanol | 9th | Moderate | Increases with T |
| DMF | 1st (highest) | Very High | Increases with T |
| Acetone | 2nd | High | Increases with T |
| Acetonitrile | 4th | Moderate | Increases with T |
| Tetrahydrofuran | 8th | Low | Increases with T |
| Dichloromethane | 14th (lowest) | Very Low | Increases with T |
Irritant